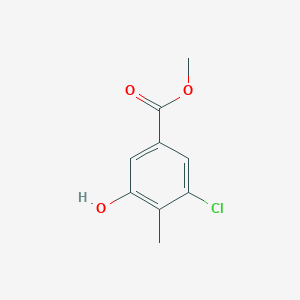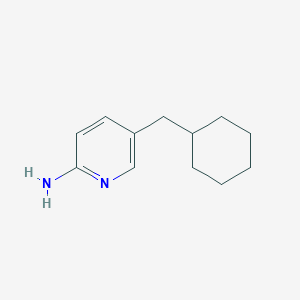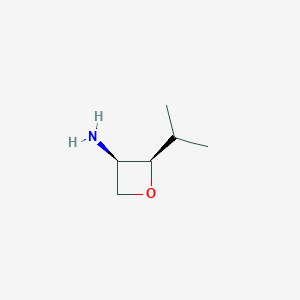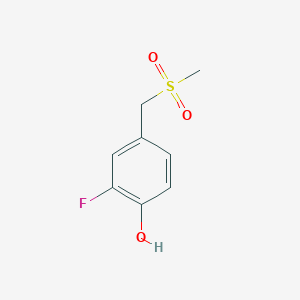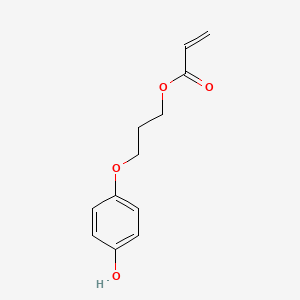
3-(4-Hydroxyphenoxy)propyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenoxy)propyl 2-propenoate is an organic compound that features a hydroxyphenyl group attached to a propyl 2-propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenoxy)propyl 2-propenoate typically involves the reaction of 4-hydroxyphenol with 3-chloropropyl 2-propenoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxyphenol attacks the electrophilic carbon of the 3-chloropropyl 2-propenoate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenoxy)propyl 2-propenoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-oxophenoxy)propyl 2-propenoate.
Reduction: Formation of 3-(4-hydroxyphenoxy)propyl alcohol.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Scientific Research Applications
3-(4-Hydroxyphenoxy)propyl 2-propenoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenoxy)propyl 2-propenoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the active phenolic compound, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propionic acid: Similar structure but lacks the propenoate group.
4-Hydroxyphenylacetic acid: Contains a phenyl group with a hydroxyl substituent but differs in the side chain structure.
2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid: Similar structure but with a different functional group arrangement.
Uniqueness
3-(4-Hydroxyphenoxy)propyl 2-propenoate is unique due to the presence of both the hydroxyphenyl and propenoate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(4-hydroxyphenoxy)propyl prop-2-enoate |
InChI |
InChI=1S/C12H14O4/c1-2-12(14)16-9-3-8-15-11-6-4-10(13)5-7-11/h2,4-7,13H,1,3,8-9H2 |
InChI Key |
LDQRPWJIHDBXFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCOC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


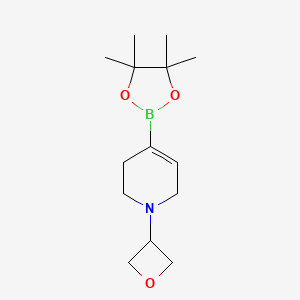
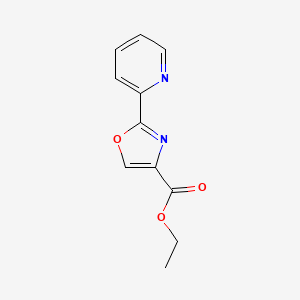
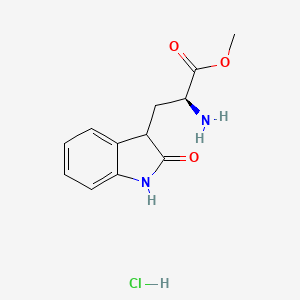
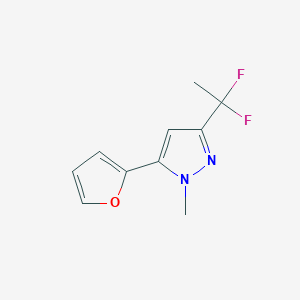
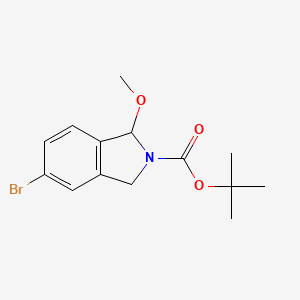
![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone](/img/structure/B13914048.png)
![5-Fluoro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13914055.png)
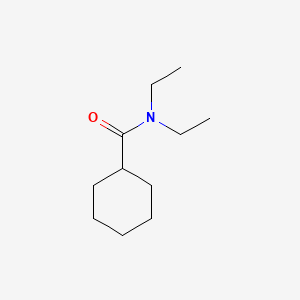
![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)
